molecular formula C14H14N4O5S B1207853 Sulfometuron CAS No. 74223-56-6

Sulfometuron

Cat. No.: B1207853
CAS No.: 74223-56-6
M. Wt: 350.35 g/mol
InChI Key: FZMKKCQHDROFNI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfometuron can be synthesized through a multi-step process involving the reaction of 4,6-dimethyl-2-pyrimidinamine with methyl 2-chlorosulfonylbenzoate. The reaction typically occurs under controlled conditions with specific reagents and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) for purification. The process involves the use of reversed-phase columns and a mobile phase consisting of water and acetonitrile, adjusted to a specific pH with phosphoric acid . This method ensures the production of this compound with consistent quality and efficacy.

Chemical Reactions Analysis

Types of Reactions

Sulfometuron undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Agricultural Applications

1. Sugarcane Cultivation

Sulfometuron has been studied for its impact on sugarcane growth and quality. A study demonstrated that applying this compound alongside glyphosate improved technological parameters such as broth purity and total recoverable sugar without adversely affecting productivity. The herbicide was found to stimulate tillering at specific doses, enhancing overall yield quality .

2. Eucalyptus Plantations

In eucalyptus plantations, sequential applications of this compound have shown positive effects on seedling growth. Research indicated that this compound treatments resulted in increased stem diameter and overall biomass accumulation in Eucalyptus benthamii, suggesting its role as a growth regulator in forestry settings .

Forestry Applications

This compound is also employed in forestry to manage herbaceous competition during the establishment and maintenance of tree plantations. Its application helps reduce competition from unwanted vegetation, allowing for better growth conditions for newly planted trees. However, careful management is necessary to mitigate potential phytotoxic effects on desirable species .

Case Studies

Case Study 1: Sugarcane Improvement

In a controlled study involving sugarcane, researchers applied varying doses of this compound and glyphosate to assess their combined effects on plant morphology and yield. Results indicated that the herbicide mix significantly enhanced broth purity and Brix levels, crucial for sugar production .

Case Study 2: Eucalyptus Growth Enhancement

Another study focused on Eucalyptus plantations revealed that this compound applications led to improved seedling vigor. The treatments were associated with enhanced stem diameter and biomass growth, indicating the herbicide's potential as a beneficial tool in forestry management .

Potential Phytotoxicity

Despite its benefits, this compound can exhibit phytotoxicity under certain conditions. Research highlights the importance of understanding its interaction with various soil types and plant species to prevent adverse effects on non-target plants. Monitoring soil microbial communities also plays a crucial role in assessing the long-term impact of this compound applications .

Biological Activity

Sulfometuron methyl, a member of the sulfonylurea herbicide family, is primarily utilized for controlling unwanted vegetation in various agricultural and forestry applications. This article explores its biological activity, including its mechanisms of action, toxicity, environmental impact, and case studies highlighting its effectiveness and safety.

This compound methyl functions by inhibiting acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis and leads to plant death. The selectivity of this compound is attributed to its higher affinity for the ALS enzyme in susceptible plant species compared to non-target species, making it effective against a wide range of broadleaf and grassy weeds while minimizing damage to crops.

Acute and Chronic Toxicity

This compound methyl has been subjected to various toxicological studies to assess its safety for humans and the environment. Key findings include:

  • Acute Toxicity : The oral LD50 (lethal dose for 50% of subjects) in rats is reported at 5,000 mg/kg, indicating low acute toxicity. Clinical signs observed included alopecia in males .
  • Chronic Toxicity : Long-term studies have shown no significant increase in tumor incidence in rats exposed to high doses over two years. The highest observed no-effect level (NOEL) was determined to be 1,000 ppm for dietary intake .

Mutagenicity and Carcinogenicity

This compound methyl has been tested for mutagenic potential using the Ames test and chromosome aberration assays. Results indicated no mutagenic activity across various concentrations tested. Furthermore, carcinogenicity studies did not show any tumorigenic effects in both rats and mice .

Environmental Impact

This compound methyl is known for its low environmental persistence and minimal collateral damage to non-target species. Studies indicate that it is effectively adsorbed by soil, reducing leaching into groundwater. Its application in forestry has been highlighted as beneficial for vegetation management with limited ecological disruption .

Efficacy in Forestry

A study conducted by Ezell (2002) evaluated the effectiveness of this compound methyl compared to other herbicides in forest management. Results demonstrated that this compound significantly suppressed unwanted vegetation while promoting desirable species growth, making it a valuable tool for land managers .

Soil Sorption Studies

Research utilizing Artificial Neural Networks (ANNs) assessed the soil sorption and desorption characteristics of this compound in Brazilian agricultural systems. Findings suggested that this compound exhibits favorable sorption properties, indicating a lower risk of environmental contamination through runoff or leaching .

Summary of Toxicological Data

EndpointResult
Oral LD505,000 mg/kg
NOEL (Chronic Dietary Intake)1,000 ppm (rats), 100 ppm (female mice)
MutagenicityNegative (Ames test)
CarcinogenicityNo tumors observed in long-term studies
Environmental PersistenceLow; effectively adsorbed by soil

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing Sulfometuron's herbicidal efficacy under varying soil pH conditions?

  • Methodological Answer : Design a controlled experiment using soil samples adjusted to specific pH levels (e.g., 4.0–8.0). Apply this compound at standardized doses and measure inhibition rates of target weeds over 14–21 days. Include replicates (n ≥ 5) to ensure statistical validity. Use ANOVA to compare efficacy across pH ranges, and report confidence intervals (95%) .
  • Key Considerations :

  • Standardize soil organic matter content to isolate pH effects.
  • Validate pH measurements with potentiometric methods.

Q. How can researchers determine this compound's environmental persistence using HPLC-MS/MS?

Q. What statistical tools are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate ED₅₀ values. Compare curves with an F-test for parallelism. Software like R (drc package) or GraphPad Prism is recommended. Report R² values and residual plots to assess model fit .

Advanced Research Questions

Q. How can researchers design longitudinal studies to evaluate this compound's impact on non-target soil microbial communities?

  • Methodological Answer : Conduct a 12-month field trial with metagenomic sequencing (16S rRNA/ITS) at 0, 6, and 12 months. Compare alpha/beta diversity indices (Shannon, Bray-Curtis) between treated and control plots. Use PERMANOVA to test for significant shifts in microbial composition. Account for seasonal variability by sampling during consistent climatic conditions .
  • Key Considerations :

  • Include functional gene analysis (e.g., nitrogenase genes) to link structural changes to ecosystem impacts.

Q. What strategies resolve contradictions in reported phytotoxicity of this compound across plant species?

  • Methodological Answer : Perform a meta-analysis of existing studies (n ≥ 20) using random-effects models to quantify heterogeneity (I² statistic). Stratify by plant family, growth stage, and application method. Validate findings with controlled experiments under standardized conditions (e.g., OECD guidelines) .
  • Example Analysis :

  • Contradiction: High toxicity in Brassica spp. vs. tolerance in Poaceae.
  • Resolution: Test glutathione-S-transferase (GST) activity as a detoxification mechanism.

Q. How should researchers optimize LC-MS parameters for detecting this compound degradation products in complex matrices?

  • Methodological Answer : Use a gradient elution program (5–95% acetonitrile in 0.1% formic acid) with a high-resolution Q-TOF mass spectrometer. Apply suspect screening with databases (e.g., NIST) and fragment ion matching. Validate unknowns via synthesized standards or isotopic labeling .

Q. Methodological Frameworks

Q. What is the PICOT framework for structuring studies on this compound's human health risks?

  • Methodological Answer : Define:

  • P opulation: Agricultural workers in rice-growing regions.
  • I ntervention: Chronic low-dose exposure (≤0.1 ppm).
  • C omparison: Non-exposed control group.
  • O utcome: Biomarkers of hepatic stress (e.g., ALT levels).
  • T ime: 24-month longitudinal monitoring.
    This structure ensures clarity and reproducibility .

Q. How to apply the FINERMAPS criteria to evaluate a research question on this compound resistance evolution?

  • Methodological Answer : Ensure the question is:

  • F easible: Access to resistant weed populations.
  • I nteresting: Addresses global herbicide resistance crises.
  • N ovel: Explores novel mutations in ALS gene.
  • E thical: No genetic modification of non-target species.
  • R elevant: Aligns with sustainable agriculture goals.
  • M anageable: Scope limited to 2–3 weed species.
  • A ppropriate: Uses CRISPR-Cas9 for mutation analysis.
  • P ublishable: Targets high-impact journals (e.g., Pest Management Science) .

Q. Data Management & Reproducibility

Q. What metadata standards should accompany public datasets on this compound's ecotoxicology?

  • Methodological Answer : Follow FAIR principles:

  • F indable: Assign DOI via repositories like Zenodo.
  • A ccessible: Use open formats (e.g., .csv, .txt).
  • I nteroperable: Align with ISO 14001 for environmental data.
  • R eusable: Document protocols using ISA-Tab format .

Q. How to address reproducibility challenges in this compound photolysis studies?

  • Methodological Answer :
    Standardize light sources (e.g., Xenon arc lamps, 300–800 nm) and irradiance (W/m²). Report quantum yield calculations and control for temperature/humidity. Share raw spectral data and instrument calibration certificates in supplementary materials .

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S/c1-8-7-9(2)16-13(15-8)17-14(21)18-24(22,23)11-6-4-3-5-10(11)12(19)20/h3-7H,1-2H3,(H,19,20)(H2,15,16,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMKKCQHDROFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225213
Record name 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74223-56-6
Record name Sulfometuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74223-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfometuron [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFOMETURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031E04UF2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2.0 g of N-[(4,6-dimethylpyrimidin-2-yl)aminocarbonyl]-2-methoxycarbonylbenzenesulfonamide and 11 ml. of 50% aqueous sodium hydroxide was warmed on a steam bath with shaking; 40 ml. of water was added and heating and shaking continued during the next half hour. The resulting solution was then filtered and the filtrate acidified with hydrochloric acid to pH 2 to yield a precipitate which was isolated by filtration to yield the title compound, 0.7 g melting at 160° with decomposition. The nuclear magnetic resonance spectrum showed resonance peaks for the methyl substituents on the pyrimidine ring at 2.66 ppm and the ring hydrogens at 7.2 to 8.4 ppm. The disappearance of the resonance peak at 4.0 ppm confirmed the conversion of the methyl ester to the carboxy group.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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